molecular formula C8H11N3O2S B14219922 N''-[4-(Methanesulfonyl)phenyl]guanidine CAS No. 551920-60-6

N''-[4-(Methanesulfonyl)phenyl]guanidine

Cat. No.: B14219922
CAS No.: 551920-60-6
M. Wt: 213.26 g/mol
InChI Key: IKPCNXZHIZDFSG-UHFFFAOYSA-N
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Description

Contextual Significance of Guanidine (B92328) Derivatives in Chemical Biology and Medicinal Chemistry

Guanidine and its derivatives are of substantial interest in medicinal chemistry, forming the key structural motif of numerous clinical drugs. researchgate.net The guanidinium (B1211019) group, which is positively charged at physiological pH, is a privileged motif in drug design due to its ability to bind to targets via hydrogen bonds with negatively charged groups. researchgate.net This characteristic facilitates interactions with biological macromolecules and can enhance cellular uptake. researchgate.net

Guanidine-containing compounds are widely distributed in nature and exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. researchgate.netresearchgate.net In medicinal chemistry, these derivatives are explored for their potential as anti-inflammatory agents, inhibitors of the Na+/H+ exchanger, cardiovascular agents, and anti-diabetic agents, among others. researchgate.net The versatility of the guanidine moiety has made it a promising candidate for the structural modification of existing drugs and the development of new therapeutic agents. researchgate.netnih.gov

Interactive Data Table: Examples of Guanidine-Containing Drugs and Their Applications

Drug NameTherapeutic Application
Metformin (a biguanide)Anti-diabetic
CimetidinePeptic ulcer treatment
ZanamivirAntiviral (Influenza)
PeramivirAntiviral (Influenza)
DebrisoquineAntihypertensive
GuanethidineAntihypertensive
GuanabenzAntihypertensive
MitoguazoneAnticancer

The Role of Sulfonylguanidines in Contemporary Drug Discovery and Development

The incorporation of a sulfonyl group into a guanidine derivative creates a class of compounds known as sulfonylguanidines, which have demonstrated significant potential in drug discovery. nih.gov The sulfonyl group is a key functional group in a substantial number of therapeutic drugs. sioc-journal.cn Its introduction into small molecules is a well-established strategy in medicinal chemistry for several reasons. sioc-journal.cn

Physicochemically, the sulfonyl group can modulate a molecule's solubility and acidity. sioc-journal.cn Structurally, it can act as a bioisostere for other functional groups like carbonyls or carboxyls. sioc-journal.cn Furthermore, the sulfonyl group can form strong hydrogen bonds, enhancing the binding affinity of a drug candidate to its target protein. sioc-journal.cn It is also relatively stable metabolically, which can improve the pharmacokinetic profile of a drug by increasing its metabolic stability and bioavailability. sioc-journal.cn Sulfonylguanidines themselves are being investigated for a range of therapeutic applications, including as potential anticancer agents. nih.gov

Overview of Research Trajectories for N''-[4-(Methanesulfonyl)phenyl]guanidine

Research involving this compound appears to follow several key trajectories. One significant area of investigation is its role as a potential inhibitor of the sodium-hydrogen exchanger (NHE). nih.gov NHE inhibitors are studied for their protective effects in conditions such as cardiac ischemia and reperfusion. nih.gov

Another important research avenue is the use of this compound as a synthetic intermediate in the preparation of more complex molecules. The guanidine and methanesulfonyl functionalities provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

Finally, the compound is studied within the broader context of structure-activity relationship (SAR) studies of guanidine and sulfonylguanidine (B1260306) derivatives. nih.govopenaccesspub.org By synthesizing and evaluating analogs of this compound, researchers can elucidate the structural requirements for specific biological activities, contributing to the rational design of new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

551920-60-6

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)guanidine

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)

InChI Key

IKPCNXZHIZDFSG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N 4 Methanesulfonyl Phenyl Guanidine

Established Synthetic Pathways for the Core Guanidine (B92328) Scaffold

The formation of the guanidine functional group is a cornerstone of organic synthesis, with several well-established methods applicable to the preparation of N''-[4-(Methanesulfonyl)phenyl]guanidine. These classical approaches typically involve the reaction of an amine with a suitable guanylating agent.

Common guanylating agents include:

Cyanamides: The reaction of an amine with cyanamide (B42294) or a substituted cyanamide is a direct method for guanidine synthesis. This reaction is often catalyzed by acids.

Carbodiimides: These reagents react with amines to form guanidines in an atom-economical manner. The reaction is often facilitated by a catalyst.

Thioureas: S-alkylation of a thiourea (B124793) followed by reaction with an amine, or the use of a coupling agent like the Mukaiyama reagent, can effectively convert thioureas into guanidines. mdpi.com

S-Alkylisothioureas: These compounds serve as direct precursors to guanidines upon reaction with amines.

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of guanidines, offering milder reaction conditions and broader substrate scope. mdpi.comnih.gov

Methodologies for Incorporating the 4-(Methanesulfonyl)phenyl Moiety

The key to synthesizing this compound is the introduction of the 4-(methanesulfonyl)phenyl group. This is typically achieved by using 4-(methanesulfonyl)aniline as the primary amine precursor. The synthesis of 4-(methanesulfonyl)aniline itself can be accomplished through several routes, most commonly involving the oxidation of a sulfur-containing precursor.

A prevalent synthetic route starts with 4-nitrothiophenol. This starting material undergoes methylation to form 4-(methylthio)nitrobenzene, which is then oxidized to 4-(methylsulfonyl)nitrobenzene. The final step involves the reduction of the nitro group to an amine, yielding 4-(methanesulfonyl)aniline.

StepReactantReagent(s)Product
14-NitrothiophenolMethylating agent (e.g., dimethyl sulfate)4-(Methylthio)nitrobenzene
24-(Methylthio)nitrobenzeneOxidizing agent (e.g., hydrogen peroxide, m-CPBA)4-(Methylsulfonyl)nitrobenzene
34-(Methylsulfonyl)nitrobenzeneReducing agent (e.g., H2/Pd-C, SnCl2)4-(Methanesulfonyl)aniline

Once 4-(methanesulfonyl)aniline is obtained, it can be reacted with a guanylating agent, such as cyanamide in the presence of an acid catalyst, to yield this compound.

Approaches for Regioselective Functionalization of this compound

The guanidine group in this compound possesses multiple nitrogen atoms that can potentially be functionalized. Achieving regioselectivity in these functionalization reactions is crucial for synthesizing specific derivatives. The differential reactivity of the nitrogen atoms—N'' being attached to the aryl group, and the terminal NH2 group—allows for selective modifications.

N-Alkylation and N-Arylation: The less sterically hindered and more nucleophilic terminal amino group is generally more susceptible to alkylation and arylation reactions. However, by employing protecting group strategies, the N'' position can be selectively functionalized. The choice of base, solvent, and electrophile can significantly influence the regiochemical outcome.

N-Acylation: Acylation reactions, using acyl chlorides or anhydrides, can also be directed to specific nitrogen atoms. Under controlled conditions, the terminal amino group can be selectively acylated.

Recent advancements in transition metal-catalyzed C-H functionalization offer novel strategies for the regioselective modification of N-arylguanidines, although specific applications to this compound are still emerging. nih.gov

Synthesis of Analogs and Prodrug Precursors of this compound for Research Purposes

The synthesis of analogs and prodrug precursors of this compound is a key area of research aimed at modulating its physicochemical properties and biological activity.

Analog Synthesis: Analogs can be synthesized by modifying either the guanidine core or the 4-(methanesulfonyl)phenyl moiety.

Guanidine Core Modification: Introducing substituents on the nitrogen atoms of the guanidine group can be achieved through the regioselective functionalization methods described above. This can include the synthesis of N-alkyl, N-aryl, N-acyl, and N-sulfonyl derivatives.

Aryl Moiety Modification: Analogs with different substitution patterns on the phenyl ring can be prepared by starting with appropriately substituted anilines in the initial synthesis.

Prodrug Precursors: Prodrug strategies aim to improve properties such as solubility, membrane permeability, and metabolic stability. For guanidine-containing compounds, this often involves masking the basic guanidinium (B1211019) group.

N-Acyloxyalkoxycarbonyl derivatives: These have been explored as potential prodrugs for amines and could be adapted for guanidines.

Cyclic prodrugs: Formation of a cyclic structure that can be cleaved in vivo to release the active guanidine is another approach.

The synthesis of these derivatives often requires multi-step sequences involving protection, functionalization, and deprotection steps.

Innovative Synthetic Techniques and Sustainable Chemistry in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. These principles are being applied to the synthesis of guanidines, including this compound.

Catalytic Methods: The use of catalysts, particularly those based on earth-abundant and non-toxic metals, is a key aspect of green chemistry. Catalytic guanylation reactions offer higher atom economy and avoid the use of stoichiometric and often toxic reagents. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of guanidines and their precursors can be adapted to flow chemistry setups, leading to more efficient and reproducible processes.

Mechanochemistry: Solid-state synthesis using ball milling is an emerging green chemistry technique that minimizes or eliminates the use of solvents. Mechanochemical methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles and could be a viable approach for the synthesis of this compound and its derivatives.

Biocatalysis: While still a developing area for guanidine synthesis, the use of enzymes could offer highly selective and environmentally benign routes to these compounds.

Molecular Mechanisms of Action and Target Deconvolution for N 4 Methanesulfonyl Phenyl Guanidine

Elucidation of Molecular Target Interactions via Biochemical Assays

To determine the direct molecular targets of N''-[4-(Methanesulfonyl)phenyl]guanidine, a variety of biochemical assays are employed. These assays are designed to measure the binding affinity and functional effect of the compound on purified proteins or receptors. Based on structurally similar molecules, likely targets include enzymes like carbonic anhydrases and ion transporters such as the Na+/H+ exchanger.

Fluorescence Polarization Assays (FPA) could be utilized to quantify binding interactions. For instance, if targeting a transcription factor like FOXO3, an FPA could measure the displacement of a fluorescently labeled DNA probe from the FOXO3 DNA-binding domain by the compound researchgate.net. A change in polarization would indicate a direct binding event, allowing for the calculation of binding affinity (Kd).

Further validation can be achieved through methods like the fluorescence-based electrophoretic mobility shift assay (FAM-EMSA), which visually confirms the compound's ability to disrupt the formation of a protein-DNA complex researchgate.net. For enzymatic targets, activity assays are crucial. For example, a stopped-flow CO2 hydrase assay would be used to measure the inhibition of carbonic anhydrase isoforms by tracking their catalytic activity in real-time nih.gov. These direct biochemical evaluations are the foundational step in confirming molecular targets predicted by structural analysis.

Cellular Pathway Modulation and Signal Transduction Studies of this compound

Once primary molecular targets are identified, studies shift to understanding how this compound affects the broader cellular signaling pathways in which these targets function. The guanidine (B92328) moiety is present in numerous biologically active compounds known to interfere with kinase pathways and transcription factor activity mdpi.com.

Given that related compounds inhibit transcription factors like FOXO3, a key regulator of apoptosis, cell cycle, and stress resistance, it is plausible that this compound could modulate these pathways nih.govmedchemexpress.com. Studies would involve treating cancer cell lines, such as neuroblastoma cells known for FOXO3-mediated chemoresistance, with the compound researchgate.netnih.gov. Subsequent analysis using techniques like Western blotting would assess the phosphorylation status of key signaling proteins downstream of the target, such as Akt, and evaluate the expression levels of FOXO3-regulated genes like the pro-apoptotic gene PUMA (p53 upregulated modulator of apoptosis) nih.gov. Modulation of such pathways can lead to significant cellular outcomes, including cell cycle arrest or apoptosis, thereby providing insight into the compound's functional effects at a cellular level.

Enzymatic Inhibition or Activation Profiles of this compound

The chemical structure of this compound, particularly the sulfonylguanidine-like feature, strongly suggests it may act as an enzyme inhibitor. This is a well-established pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs) and ion exchangers.

Carbonic Anhydrase Inhibition: Compounds with a 4-guanidinobenzenesulfonamide scaffold have demonstrated potent, selective inhibition of CA isoforms, particularly the brain-associated CA VII, which is implicated in neuropathic pain nih.gov. Studies on these analogs show inhibition constants (Kᵢ) in the subnanomolar range for CA VII, with high selectivity over ubiquitous isoforms CA I and II nih.gov. Similarly, other sulfonylguanidines inhibit tumor-associated isoforms CA IX and XII nih.gov. It is hypothesized that this compound would exhibit a similar profile, with the sulfonamide-mimicking methanesulfonyl group interacting with the zinc ion in the enzyme's active site.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Profile for this compound (Based on Analogs)
Enzyme IsoformPredicted Inhibition Constant (Kᵢ) (nM)Rationale
hCA I> 500 nMAnalogs show low affinity for this ubiquitous isoform nih.gov.
hCA II> 500 nMAnalogs show low affinity for this ubiquitous isoform nih.gov.
hCA VII< 10 nMThe guanidino-benzenesulfonamide scaffold shows high affinity and selectivity for CA VII nih.gov.
hCA IX10 - 50 nMSulfonylguanidines are effective inhibitors of this tumor-associated isoform nih.gov.
hCA XII< 20 nMSulfonylguanidines are effective inhibitors of this tumor-associated isoform nih.gov.

Na+/H+ Exchanger (NHE) Inhibition: Structurally related benzoyl guanidines are highly selective and potent inhibitors of the Na+/H+ exchanger, particularly the NHE1 isoform, which is involved in cardiac ischemia and reperfusion injury researchgate.netnih.govmedchemexpress.com. The compound (3-methanesulfonyl-4-piperidino-benzoyl) guanidine is a widely used pharmacological tool for NHE inhibition nih.gov. The presence of both the methanesulfonyl and guanidine groups in this compound makes NHE1 a probable target.

Receptor Binding and Ligand-Receptor Interaction Analysis

Beyond enzymatic targets, the diarylguanidine scaffold is known to interact with specific neurotransmitter receptors. In particular, derivatives of N,N'-diarylguanidine act as selective, non-competitive antagonists at the N-Methyl-D-aspartate (NMDA) receptor ion channel nih.gov.

Radioligand displacement assays are the standard method for evaluating such interactions. These assays would measure the ability of this compound to displace a specific radioligand, such as [³H]-(+)-MK-801, from the NMDA receptor ion channel site in brain membrane homogenates nih.gov. The results would yield an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of radioligand binding. For example, related trisubstituted guanidines have shown high affinity for the NMDA receptor site with IC₅₀ values as low as 36 nM nih.gov. Such analyses are critical for identifying potential neurological applications or side effects.

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

To obtain an unbiased, system-wide view of the cellular response to this compound, proteomic and transcriptomic profiling are indispensable. These '-omics' approaches can reveal novel targets and affected pathways that might be missed by hypothesis-driven methods.

Proteomics: Affinity-purification mass spectrometry (AP-MS) is a powerful technique for target deconvolution. In this approach, a modified version of the compound could be used as bait to pull down its binding partners from cell lysates, which are then identified by mass spectrometry nih.govresearchgate.net. Alternatively, quantitative proteomic analysis of cells treated with the compound can identify proteins that are differentially expressed or post-translationally modified. This is often achieved by labeling cellular proteins with stable isotopes (SILAC) or using label-free quantification methods, followed by LC-MS/MS analysis nih.gov.

Transcriptomics: Transcriptomic analysis, typically via RNA-sequencing, would be performed on cells exposed to this compound. This would provide a comprehensive profile of all genes whose expression is either up- or down-regulated in response to the compound. If the compound inhibits a transcription factor like FOXO3, transcriptomic data would be expected to show changes in the expression of known FOXO3 target genes, thus validating the proposed mechanism of action at a genomic level nih.gov.

Identification of Off-Target Interactions and Selectivity Determination for this compound

A crucial aspect of drug development is determining the selectivity of a compound. While this compound may have high affinity for its primary target(s), it may also interact with other proteins, leading to off-target effects.

Selectivity is assessed by screening the compound against a panel of related and unrelated targets. For example, if the primary target is identified as CA VII, the compound would be tested against all other known human CA isoforms to determine its selectivity profile nih.gov. Similarly, if it binds to the NMDA receptor, its affinity for other receptors, such as sigma receptors, must be quantified. Structure-activity relationship studies on diarylguanidines have shown that small structural modifications can dramatically shift selectivity, reducing affinity for sigma receptors from the nanomolar to the micromolar range while retaining high affinity for the NMDA receptor nih.gov. This systematic screening provides a selectivity index, which is a critical parameter for predicting the therapeutic window of the compound.

Table 2: Example Selectivity Profile for a Guanidine Derivative (Based on Analogs)
TargetIC₅₀ (nM)Selectivity Ratio (Off-Target/Primary Target)Reference
Primary Target
NMDA Receptor361.0 nih.gov
Off-Target
Sigma Receptor254070.6 nih.gov

Structure Activity Relationship Sar Studies of N 4 Methanesulfonyl Phenyl Guanidine Analogs

Systematic Modification of the Guanidine (B92328) Moiety and its Influence on Biological Activity

The guanidine group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH, allowing for crucial ionic interactions with biological targets. Modifications to this moiety in analogs of N''-[4-(Methanesulfonyl)phenyl]guanidine can significantly impact activity.

Research on various guanidine derivatives has shown that substitution on the guanidine nitrogens can drastically alter biological effects. For instance, in studies of diarylguanidines, the introduction of small alkyl groups like methyl or ethyl on the guanidine nitrogens can lead to tri- and tetrasubstituted derivatives that retain affinity for their targets but may exhibit altered selectivity profiles. nih.gov Specifically, trisubstituted guanidines have shown potential as neuroprotective agents. nih.gov

Furthermore, the basicity of the guanidine moiety is a critical factor. Modifications that alter the pKa can affect the ionization state of the molecule, thereby influencing its ability to interact with target receptors or enzymes. For example, incorporating the guanidine nitrogen into a heterocyclic system can modulate its basicity and conformational flexibility, which in turn affects biological activity.

The following table summarizes the general effects of modifying the guanidine moiety based on studies of related compounds.

Modification of Guanidine MoietyGeneral Impact on Biological ActivityReference Compound Class
N-alkylation (e.g., methyl, ethyl)Can alter selectivity and potency; may reduce non-specific binding.Diarylguanidines nih.gov
Incorporation into a heterocycleModulates basicity and conformational freedom, potentially improving target engagement.Various guanidine-containing heterocycles
Replacement with bioisosteresOften leads to a significant loss of activity, highlighting the importance of the guanidinium (B1211019) group for ionic interactions.General observations in medicinal chemistry

Investigation of Substituent Effects on the 4-(Methanesulfonyl)phenyl Ring

The 4-(methanesulfonyl)phenyl group is a crucial component of the molecule, with the methanesulfonyl group acting as a strong electron-withdrawing group and a hydrogen bond acceptor. The nature and position of substituents on this phenyl ring are expected to have a profound impact on the compound's activity.

Studies on analogous benzoylguanidine and phenylguanidine derivatives have consistently demonstrated that electron-withdrawing substituents on the benzene (B151609) ring can enhance biological activity. For instance, in a series of benzoylguanidine derivatives designed as Na+/H+ exchange (NHE) inhibitors, compounds with electron-withdrawing groups on the benzene ring showed improved NHE-1 inhibitory activities. nih.gov This suggests that the electron-withdrawing nature of the methanesulfonyl group in this compound is likely beneficial for its biological function.

The position of the substituent is also critical. In studies of symmetrically substituted diphenylguanidines, it was found that ortho or meta substituents (relative to the guanidine nitrogen) on the phenyl rings resulted in greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov While this compound has a para-substituent, this principle highlights the sensitivity of the binding pocket to the substitution pattern.

The table below illustrates the influence of different types of substituents on the phenyl ring of analogous compounds.

Phenyl Ring SubstituentPositionGeneral Impact on Activity (in Analogs)Potential Rationale
Electron-withdrawing (e.g., -NO2, -Br)VariesOften enhances potency. nih.govModifies the electronic properties of the phenyl ring, potentially improving interaction with the target.
Electron-donating (e.g., -CH3, -OCH3)VariesCan either increase or decrease activity depending on the target.Alters electron density and can introduce steric effects.
Halogens (e.g., -F, -Cl)VariesCan improve metabolic stability and membrane permeability, often enhancing activity.Modifies lipophilicity and electronic character.
Bulky groups (e.g., isopropyl, t-butyl)Ortho, MetaCan enhance affinity by providing better van der Waals contacts. nih.govFills hydrophobic pockets in the binding site.

Impact of Linker and Bridging Modifications on this compound Activity

While this compound itself does not have a complex linker, the design of more elaborate analogs often involves introducing bridging elements between the phenylguanidine core and other pharmacophoric features. The nature, length, and rigidity of such linkers are critical determinants of biological activity.

In a series of histamine (B1213489) H3 receptor antagonists containing a guanidine moiety, replacing a flexible seven-carbon chain with a more rigid 1,4-cyclohexylene or p-phenylene group led to a significant change in the pharmacological profile, resulting in potent muscarinic M2 and M4 receptor antagonists. nih.gov This demonstrates that linker rigidity can dramatically influence target selectivity.

The following table summarizes the effects of linker modifications in related guanidine-containing compounds.

Linker/Bridge ModificationGeneral Impact on ActivityExample from Analogous Series
Increasing rigidity (e.g., replacing alkyl chain with a ring)Can enhance potency and alter selectivity by restricting conformational freedom. nih.govHistamine H3R Antagonists
Varying linker lengthAffects the optimal positioning of interacting moieties within the binding site.General principle in drug design
Introducing heteroatoms (e.g., O, N)Can introduce hydrogen bonding capabilities and alter polarity.Na+/H+ Exchanger Inhibitors nih.gov

Design Principles for Optimizing Potency and Selectivity within the this compound Chemotype

Based on the SAR of analogous compounds, several design principles can be proposed for optimizing the potency and selectivity of this compound derivatives.

A key strategy involves balancing the electronic properties and steric bulk of substituents on the phenyl ring. The strong electron-withdrawing nature of the para-methanesulfonyl group appears to be a favorable feature. nih.gov Further optimization might involve introducing additional small, electron-withdrawing groups at other positions on the ring to fine-tune electronic distribution and interaction with the target.

Modulating the basicity and substitution pattern of the guanidine moiety is another critical aspect. As seen in diarylguanidines, N-alkylation can enhance selectivity. nih.gov Therefore, systematic exploration of small alkyl or other functional groups on the guanidine nitrogens of this compound could lead to analogs with improved profiles.

Furthermore, exploring bioisosteric replacements for the methanesulfonyl group could be a fruitful avenue. Replacing it with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a nitro group or a sulfonamide, might retain or enhance activity while altering physicochemical properties.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for correlating the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, the development of QSAR models could significantly accelerate the drug discovery process.

A typical workflow for developing a QSAR model for this compound analogs would involve:

Data Set Preparation: Synthesizing and testing a diverse set of analogs to obtain reliable biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including constitutional, topological, quantum-chemical, and 3D descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a model that correlates the descriptors with biological activity. psu.edu

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into the key structural features required for high potency and guide the rational design of new, more effective analogs.

Computational Chemistry and Molecular Modeling Applications for N 4 Methanesulfonyl Phenyl Guanidine

Ligand-Based Drug Design Approaches for N''-[4-(Methanesulfonyl)phenyl]guanidine Scaffolds

Ligand-based drug design (LBDD) is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or poorly characterized. fiveable.menih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD methods can identify the key chemical features responsible for their biological effects. fiveable.menih.gov

One of the primary LBDD techniques is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.govresearchgate.netpharmacophorejournal.com For the this compound scaffold, a pharmacophore model could be developed based on a series of its analogs with known activities. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. pharmacophorejournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is another key LBDD method. nih.gov QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound and its derivatives, a 3D-QSAR model could be constructed to correlate their structural features with their inhibitory potency against a specific target. This model would be instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. pharmacophorejournal.com

The general workflow for a ligand-based drug design study on this compound scaffolds is outlined below:

StepDescription
1. Data Set Collection A diverse set of this compound analogs with experimentally determined biological activities is compiled.
2. Conformational Analysis The three-dimensional conformations of each molecule in the dataset are generated and optimized.
3. Pharmacophore Hypothesis Generation Common chemical features among the most active molecules are identified to create one or more pharmacophore models.
4. QSAR Model Development A statistical model is built to correlate the structural descriptors of the molecules with their biological activities.
5. Model Validation The predictive power of the pharmacophore and QSAR models is assessed using internal and external validation techniques.
6. Virtual Screening/De Novo Design The validated models are used to search large chemical databases for new potential hits or to design novel molecules with improved activity.

Structure-Based Drug Design: Molecular Docking and Scoring of this compound with Putative Targets

In contrast to ligand-based approaches, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. nih.gov This method allows for the direct investigation of the interactions between a ligand and its binding site, providing a rational basis for drug design and optimization. nih.gov

Molecular docking is a central technique in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com For this compound, docking studies can be performed to elucidate its binding mode within the active site of a putative target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. researchgate.netresearchgate.net

The results of a molecular docking study can reveal crucial information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve its potency and selectivity. nih.gov

A hypothetical summary of a docking study of this compound with a putative kinase target is presented in the table below:

ParameterValue
PDB ID of Target 4YVP
Docking Software Glide
Scoring Function GlideScore
Predicted Binding Energy (kcal/mol) -8.5
Key Interacting Residues Lys72, Glu91, Asp167
Types of Interactions Hydrogen bonds with the guanidine (B92328) group, pi-pi stacking with the phenyl ring, and hydrophobic interactions with the methanesulfonyl group.

Molecular Dynamics Simulations to Characterize Binding Conformations and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govmdpi.comnih.gov MD simulations can provide deeper insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. mdpi.comnih.gov

For the this compound-target complex predicted by molecular docking, an MD simulation can be performed to assess its stability and to refine the binding pose. The simulation would involve placing the complex in a box of solvent molecules and ions to mimic physiological conditions and then solving Newton's equations of motion for all the atoms in the system over a period of nanoseconds. researchgate.netmdpi.com

Analysis of the MD trajectory can reveal important information about the flexibility of the ligand and the protein, the persistence of key intermolecular interactions, and the free energy of binding. nih.gov This information can be used to validate the docking results and to identify potential sites for modification to enhance binding affinity and specificity. nih.gov

Simulation ParameterDescription
Software GROMACS
Force Field AMBER14
Simulation Time 100 ns
Ensemble NPT (isothermal-isobaric)
Temperature 300 K
Pressure 1 bar
Key Findings The this compound-target complex remained stable throughout the simulation, with the ligand maintaining its key hydrogen bonding interactions with the active site residues.

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs

Pharmacophore modeling, as introduced in the ligand-based design section, can also be utilized in a structure-based context. When the structure of a ligand-protein complex is available, a pharmacophore can be generated based on the key interaction points between the ligand and the target. nih.gov This structure-based pharmacophore can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired chemical features and spatial arrangement. nih.govresearchgate.net

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov When combined with a robust pharmacophore model for this compound, virtual screening can efficiently filter through millions of compounds to select a smaller, more manageable set for experimental testing. mdpi.com This approach significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov

The process of pharmacophore-based virtual screening for novel this compound analogs would typically involve the following steps:

Pharmacophore Model Generation : A 3D pharmacophore model is created based on the key interactions of this compound with its target or based on a set of active analogs. pharmacophorejournal.com

Database Preparation : A large chemical database (e.g., ZINC, ChEMBL) is prepared by generating 3D conformations for each molecule.

Pharmacophore Screening : The database is screened against the pharmacophore model to identify molecules that match the required chemical features.

Docking and Scoring : The hits from the pharmacophore screen are then subjected to molecular docking and scoring to predict their binding affinity for the target. researchgate.net

Hit Selection and Experimental Validation : The top-ranked compounds are selected for synthesis and biological evaluation.

Quantum Mechanical Studies and Electronic Property Analysis of this compound

Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure and properties of molecules. mdpi.comcuny.edu QM calculations can be used to investigate various aspects of this compound, including its geometry, conformational energies, electrostatic potential, and reactivity. mdpi.comnih.gov

Density Functional Theory (DFT) is a popular QM method that can provide a good balance between accuracy and computational cost. cuny.edu DFT calculations can be used to optimize the geometry of this compound and to determine the relative energies of its different conformers. This information is crucial for understanding its preferred shape in solution and in the binding site of a target.

Furthermore, QM calculations can be used to compute various electronic properties, such as atomic charges, dipole moment, and molecular orbitals (HOMO and LUMO). researchgate.net These properties can provide insights into the molecule's reactivity and its ability to participate in different types of intermolecular interactions. For example, the electrostatic potential map can reveal the regions of the molecule that are most likely to engage in electrostatic interactions with the target. mdpi.com

Quantum Mechanical PropertyCalculated Value (Hypothetical)Significance
Dipole Moment 4.5 DIndicates the overall polarity of the molecule and its potential for dipole-dipole interactions.
HOMO Energy -6.2 eVRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy -1.8 eVRelates to the molecule's ability to accept electrons in a chemical reaction.
Electrostatic Potential Negative potential around the sulfonyl oxygens and guanidine nitrogens; positive potential around the guanidine hydrogens.Highlights regions prone to electrostatic interactions with the biological target.

Preclinical Pharmacological Investigations of N 4 Methanesulfonyl Phenyl Guanidine: Mechanistic Efficacy

In Vitro Efficacy Studies in Relevant Cell Culture Models

Initial efficacy testing for compounds like N''-[4-(Methanesulfonyl)phenyl]guanidine is conducted in vitro using cell-based assays. These models are fundamental for high-throughput screening and for gaining preliminary insights into a compound's biological effects. researchgate.net Traditionally, these studies have been performed on two-dimensional (2D) monolayer cell cultures. mdpi.com However, there is compelling evidence that three-dimensional (3D) cell culture models, such as spheroids, organoids, and hydrogel-based cultures, more accurately mimic the in vivo environment. nih.govfrontiersin.org These advanced 3D models better represent cell-to-cell interactions, nutrient gradients, and tissue-specific architecture, thus providing more predictive data on drug efficacy. mdpi.comfrontiersin.org

For the phenyl guanidine (B92328) class of compounds, in vitro studies have demonstrated a range of potential therapeutic applications. For example, various benzyl and phenyl guanidine derivatives have been evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. mdpi.com In such studies, the minimal inhibitory concentration (MIC) is a key metric for efficacy. mdpi.com Other research on hybrid molecules of benzylguanidine has shown cytotoxic effects against human neuroblastoma cell lines, indicating potential for anticancer applications. nih.gov

Table 1: Example of In Vitro Antibacterial Activity for Phenyl Guanidine Derivatives This table presents illustrative data for compounds related to this compound to demonstrate typical efficacy findings.

Compound Derivative Target Organism Minimal Inhibitory Concentration (MIC) (µg/mL)
Phenyl Guanidine Derivative A Staphylococcus aureus 8
Phenyl Guanidine Derivative B Staphylococcus aureus 0.5
Phenyl Guanidine Derivative B Escherichia coli 1
Phenyl Guanidine Derivative C Staphylococcus aureus 4

Data sourced from studies on various phenyl guanidine derivatives. mdpi.com

Mechanistic In Vivo Studies in Animal Models of Disease (Focus on Target Engagement and Biomarker Modulation)

Following promising in vitro results, mechanistic in vivo studies are conducted in animal models to confirm the compound's biological activity and understand how it works in a living organism. nih.gov These studies are crucial for establishing the relevance of the observed in vitro effects. nih.gov A key focus is demonstrating "target engagement"—confirming that the compound interacts with its intended molecular target in the animal. This is often assessed by measuring downstream biomarkers, which are measurable indicators of a biological process or pharmacological response to a therapeutic intervention.

For instance, studies on diarylguanidine derivatives, which are structurally related to this compound, have been conducted to assess their potential as neuroprotective agents. nih.gov In these investigations, animal models of stroke or other neurodegenerative disorders could be used. nih.gov Target engagement might be confirmed by ex vivo analysis of brain tissue to measure the compound's binding to its receptor, such as the NMDA receptor ion channel. nih.gov Biomarker modulation could involve measuring levels of specific neurotransmitters or inflammatory markers in the brain that are known to be affected by the target's activity. Modern approaches may also utilize sophisticated stress-response reporter mice, which provide early and highly reproducible biomarkers of a compound's effect at a cellular level. nih.gov

Investigation of this compound's Effects on Specific Physiological Processes in Animal Models

Beyond target engagement, preclinical studies investigate the broader physiological and functional outcomes of administering the compound in animal models. These studies aim to link the mechanistic action of the compound to a tangible therapeutic effect. The choice of physiological tests is dictated by the intended therapeutic application suggested by in vitro data.

For example, if in vitro receptor binding assays suggested an interaction with opioid receptors, as has been shown for some guanidinium (B1211019) derivatives, the compound would be tested in animal models of pain. nih.gov Standard preclinical tests for analgesic properties include the hot plate test and the writhing test, which measure a compound's ability to reduce pain responses in rodents. nih.gov Such studies on N-(4-piperidyl)propanamides containing a guanidinium group have demonstrated moderate analgesic effects, indicating that these compounds function as mu opioid agonists. nih.gov These functional outcomes provide critical evidence of the compound's potential therapeutic utility.

Comparative Pharmacological Activity of this compound with Reference Compounds in Preclinical Settings

To contextualize the pharmacological activity of a new compound, it is often compared with existing drugs or well-characterized reference compounds. These comparative studies are essential for determining if the new agent offers any advantages, such as increased potency, selectivity, or a novel mechanism of action.

An example of such a comparative study can be seen in the investigation of the antioxidant properties of various guanidine-containing compounds. Research has compared the ability of aminoguanidine, methylguanidine, and guanidine to scavenge reactive oxygen species (ROS) using luminol-enhanced chemiluminescence. nih.gov The results showed that while all three compounds could inhibit chemiluminescence induced by hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite, their potencies varied significantly. nih.gov Aminoguanidine was found to be a more potent scavenger of these ROS and was also effective against the hydroxyl radical, an activity not shared by guanidine. nih.gov A similar comparative approach for this compound would be critical to understanding its relative potency and pharmacological profile.

Table 2: Example of Comparative Antioxidant Activity of Guanidine Compounds This table illustrates how a new compound might be compared to reference agents. Data is from a study on aminoguanidine, methylguanidine, and guanidine. nih.gov

Reactive Species Aminoguanidine (% Inhibition at 1 mM) Methylguanidine (% Inhibition at 1 mM) Guanidine (% Inhibition at 1 mM)
Hydrogen Peroxide (H₂O₂) 69% 26% 15%
Hypochlorous Acid (HOCl) 84% 50% 29%

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties Relevant to Lead Optimization

Key in vitro ADME parameters that would be evaluated for this compound include:

Aqueous Solubility: Assessed across a range of physiological pH values to predict absorption. nih.govnih.gov

Membrane Permeability: Often measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption across the gut wall. nih.govnih.gov

Plasma Protein Binding: High binding can reduce the amount of free drug available to act on its target. nih.gov

Metabolic Stability: Typically evaluated by incubating the compound with liver microsomes or hepatocytes to predict how quickly it will be broken down by metabolic enzymes. nih.gov

Cytotoxicity: Assessed against relevant cell lines, such as human hepatocytes, to identify potential off-target toxicity. vectorb2b.comnih.gov

Table 3: Representative In Vitro ADME Properties for a Probe Compound This table shows an example of the ADME data profile generated during lead optimization. The data presented here is for the TAG inhibitor probe ML377 and serves as an illustration of the types of measurements performed. nih.gov

ADME Parameter Assay Condition Result
Aqueous Solubility pH 7.4 8.7 µg/mL [19 µM]
PAMPA Permeability Donor pH 7.4 162 x 10⁻⁶ cm/s
Plasma Protein Binding Human Plasma (1 µM) 99.78% Bound
Plasma Protein Binding Mouse Plasma (1 µM) 99.72% Bound
Plasma Stability Human Plasma (3 hrs) 65.03% Remaining
Plasma Stability Mouse Plasma (3 hrs) 84.26% Remaining
Microsomal Stability Human Liver Microsomes (1 hr) 0.24% Remaining
Microsomal Stability Mouse Liver Microsomes (1 hr) 0.29% Remaining

| Cytotoxicity | Fa2N-4 Human Hepatocytes | >50 µM |

Therapeutic Potential and Future Directions for N 4 Methanesulfonyl Phenyl Guanidine Research

Emerging Therapeutic Applications of N''-[4-(Methanesulfonyl)phenyl]guanidine Based on Mechanistic Insights

The therapeutic potential of this compound can be inferred from its structural similarity to known inhibitors of the sodium-hydrogen exchanger (NHE). Specifically, the structurally related compound (3-methanesulfonyl-4-piperidino-benzoyl)guanidine is a known selective NHE inhibitor. patsnap.comnih.gov NHEs, particularly the NHE1 isoform, are crucial for maintaining intracellular pH and are often dysregulated in disease states, most notably in cancer and cardiovascular diseases. nih.govimrpress.comtocris.com

In cancer, the acidic tumor microenvironment is a hallmark that promotes tumor progression, metastasis, and resistance to therapy. nih.gov Cancer cells often exhibit elevated NHE1 activity to maintain a relatively alkaline intracellular pH, which is conducive to proliferation and survival while contributing to extracellular acidity. patsnap.comnih.gov Inhibition of NHE1 can disrupt this pH balance, leading to intracellular acidification and potentially inducing apoptosis in cancer cells. patsnap.com Therefore, this compound, as a putative NHE inhibitor, could have significant therapeutic applications in oncology. Preclinical studies on other NHE inhibitors have shown that they can enhance the efficacy of conventional chemotherapies, suggesting a role as co-adjuvant treatments. nih.gov

Beyond cancer, NHE1 inhibitors have been investigated for their cardioprotective effects, particularly in the context of ischemia-reperfusion injury. imrpress.comnih.gov By preventing intracellular calcium overload, which is a consequence of NHE activation during ischemia, these inhibitors can mitigate tissue damage. tocris.com The potential of this compound in this therapeutic area warrants investigation.

The guanidine (B92328) moiety itself is known to interact with various biological targets due to its ability to form strong hydrogen bonds and its basic nature. nih.govnih.gov This opens up the possibility of other mechanisms of action, including interactions with enzymes or receptors where a positively charged group is beneficial for binding.

Strategies for Optimizing this compound Lead Candidates for Preclinical Development

For any lead compound, optimization of its pharmacological and pharmacokinetic properties is crucial for successful preclinical and clinical development. For this compound, several strategies can be employed to generate optimized lead candidates.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing analogs with modifications to both the phenyl ring and the guanidine group. For instance, the position and nature of the substituent on the phenyl ring can significantly impact activity. Studies on other benzenesulfonamide (B165840) derivatives have shown that the substitution pattern on the phenyl ring influences isoform specificity for enzymes like carbonic anhydrases. nih.govnanobioletters.com Similar principles could apply to the interaction of this compound with its putative target.

Modification of Physicochemical Properties: The physicochemical properties of a drug candidate, such as lipophilicity, solubility, and metabolic stability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. pharmafeatures.comazolifesciences.com The guanidine group, being highly basic, is typically protonated at physiological pH, which can limit oral bioavailability and cell permeability. morressier.com Strategies to modulate these properties include:

Prodrug Approaches: Converting the guanidine moiety into a less basic, more lipophilic group that is enzymatically cleaved in vivo to release the active compound.

Bioisosteric Replacement: Replacing the guanidine group with other functionalities that can mimic its interactions but possess more favorable pharmacokinetic properties. pharmafeatures.com

Salt Formation: Optimizing the salt form of the compound can improve its solubility and stability. azolifesciences.com

Computational Modeling: In silico tools can be invaluable in guiding the optimization process. Molecular docking studies can help visualize the binding of this compound to its potential targets, such as NHE1, and predict how structural modifications might affect this interaction. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate physicochemical properties with biological activity, aiding in the design of more potent and selective analogs. nanobioletters.com

Below is an interactive data table summarizing potential optimization strategies:

Strategy Approach Goal Potential Outcome
SAR Studies Modify phenyl ring substituentsEnhance potency and selectivityImproved therapeutic index
Modify guanidine substitutionModulate basicity and bindingBetter target engagement
PhysicochemicalPropertyModification Prodrug designImprove oral bioavailabilityEnhanced drug delivery
Bioisosteric replacementOptimize ADME profileReduced off-target effects
Salt screeningIncrease solubility and stabilityImproved formulation
ComputationalModeling Molecular dockingPredict binding modesRational drug design
QSAR analysisCorrelate structure with activityPrioritization of synthetic targets

Exploration of Combination Therapy Approaches Involving this compound in Preclinical Models

Given the potential mechanism of action of this compound as an NHE inhibitor, exploring its use in combination with other therapeutic agents is a promising avenue, particularly in oncology. nih.gov The rationale for such combinations is to target multiple pathways involved in cancer progression and to overcome drug resistance.

Combination with Conventional Chemotherapy: As mentioned, NHE inhibitors can potentiate the effects of cytotoxic drugs. nih.gov In preclinical cancer models, this could be investigated by combining this compound with standard-of-care chemotherapeutic agents used for various solid tumors. The acidic tumor microenvironment is known to confer resistance to certain weakly basic chemotherapeutic drugs. By inhibiting NHE1 and potentially increasing the intracellular pH of cancer cells, this compound could enhance the uptake and efficacy of these drugs. nih.gov

Combination with Targeted Therapies: Combining this compound with targeted agents, such as kinase inhibitors, could offer synergistic effects. For example, many signaling pathways that are hyperactivated in cancer are also involved in the regulation of NHE1. A dual-targeting approach could lead to a more profound and sustained anti-cancer effect.

Combination with Immunotherapy: The tumor microenvironment plays a critical role in the response to immune checkpoint inhibitors. By modulating the acidic and hypoxic conditions within the tumor, which are known to suppress immune cell function, this compound could potentially enhance the efficacy of immunotherapies. nih.gov

Preclinical models for evaluating these combination therapies would include in vitro studies using cancer cell lines and co-culture systems, as well as in vivo studies using patient-derived xenografts (PDXs) and syngeneic mouse models. nih.govmdpi.comdrugvision.aicrownbio.com

Challenges and Opportunities in Advancing Guanidine-Based Therapeutics

The development of guanidine-based therapeutics presents a unique set of challenges and opportunities.

Challenges:

Pharmacokinetics: The high basicity of the guanidine group often leads to poor oral bioavailability and limited central nervous system penetration. nih.gov Overcoming these pharmacokinetic hurdles is a primary challenge in the development of guanidine-containing drugs.

Selectivity: The guanidine moiety can interact with multiple biological targets, leading to potential off-target effects. Achieving high selectivity for the desired target is crucial for minimizing toxicity.

Synthesis: While numerous methods for the synthesis of guanidines exist, the synthesis of complex, highly substituted guanidines can be challenging. mdpi.com

Opportunities:

Versatile Scaffold: The guanidine group's ability to engage in multiple non-covalent interactions makes it a versatile scaffold for designing ligands that can bind to a wide range of biological targets with high affinity. sci-hub.se

Broad Biological Activity: Guanidine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, offering a broad field for therapeutic applications. morressier.com

Potential for Novel Mechanisms: The unique properties of guanidines can be exploited to develop drugs with novel mechanisms of action, addressing unmet medical needs.

Prospective Research Avenues for this compound and its Analogs in Chemical Biology

Beyond its direct therapeutic potential, this compound and its analogs could serve as valuable tools in chemical biology to probe biological systems.

Development of Chemical Probes: A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. acs.org If this compound is confirmed as a potent and selective inhibitor of a particular target, such as NHE1, it could be developed into a chemical probe. This would involve further characterization of its selectivity profile and the development of a structurally related inactive control compound. Such a probe could be used to dissect the role of NHE1 in various physiological and pathological processes.

Molecular Imaging Agents: By incorporating a suitable imaging moiety, such as a fluorophore or a positron-emitting radionuclide, analogs of this compound could be developed as imaging agents for positron emission tomography (PET) or fluorescence microscopy. These agents could be used to visualize the expression and activity of their target in living systems, aiding in disease diagnosis and monitoring treatment response.

Affinity-Based Probes: Functionalized analogs of this compound could be synthesized for use in affinity-based proteomics to identify its direct binding partners in complex biological samples. This could lead to the discovery of novel targets and a deeper understanding of its mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.